23,25-Dihydroxy-24-keto-cholecalciferol
Overview
Description
23,25-Dihydroxy-24-keto-cholecalciferol is a derivative of vitamin D3, also known as cholecalciferol. This compound is part of the secosteroid family, which includes various forms of vitamin D and its metabolites. It is characterized by the presence of hydroxyl groups at positions 23 and 25, and an oxo group at position 24 on the cholecalciferol backbone . This compound plays a role in the metabolic pathways of vitamin D and is involved in the regulation of calcium and phosphate homeostasis in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23,25-Dihydroxy-24-keto-cholecalciferol typically involves the hydroxylation of vitamin D3 derivatives. The process begins with the hydroxylation of cholecalciferol to form 25-hydroxycholecalciferol. This intermediate is then further hydroxylated at the 23rd position and oxidized at the 24th position to yield this compound . The reaction conditions often require specific enzymes such as CYP24A1, which catalyzes the hydroxylation and oxidation steps .
Industrial Production Methods
Industrial production of this compound involves biotechnological processes using microbial or enzymatic systems. These systems are designed to mimic the natural metabolic pathways of vitamin D in the body. The use of genetically engineered microorganisms that express the necessary enzymes can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
23,25-Dihydroxy-24-keto-cholecalciferol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the secosteroid structure .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholecalciferol. These products are often intermediates in the metabolic pathways of vitamin D .
Scientific Research Applications
23,25-Dihydroxy-24-keto-cholecalciferol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of vitamin D metabolism and its derivatives.
Biology: The compound is studied for its role in calcium and phosphate homeostasis and its effects on bone health.
Mechanism of Action
The mechanism of action of 23,25-Dihydroxy-24-keto-cholecalciferol involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the expression of genes involved in calcium and phosphate absorption in the intestines, reabsorption in the kidneys, and mobilization from bones . This regulation helps maintain optimal levels of calcium and phosphate in the body, which are crucial for bone health and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
1,25-Dihydroxycholecalciferol: The most active form of vitamin D3, involved in calcium and phosphate regulation.
24,25-Dihydroxycholecalciferol: Another metabolite of vitamin D3, with similar but less potent effects compared to 1,25-Dihydroxycholecalciferol.
Uniqueness
23,25-Dihydroxy-24-keto-cholecalciferol is unique due to its specific hydroxylation and oxidation pattern, which gives it distinct biological activities. Unlike 1,25-Dihydroxycholecalciferol, which is the most potent form, this compound has a more specialized role in the metabolic pathways of vitamin D and is less studied, making it an interesting subject for further research .
Properties
IUPAC Name |
(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJVKJTSXESPC-SLOLHKEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84164-55-6 | |
Record name | 23,25-Dihydroxy-24-oxovitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084164556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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